molecular formula C27H22N2O6 B295679 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one

Número de catálogo B295679
Peso molecular: 470.5 g/mol
Clave InChI: PSGCHIUMVIFATG-NKFKGCMQSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one, commonly known as ANO-1 inhibitor, is a chemical compound that has gained significant attention in scientific research. ANO-1, also known as the anoctamin-1 protein, is a calcium-activated chloride channel that is expressed in various tissues, including the gastrointestinal tract, respiratory system, and reproductive organs. ANO-1 has been implicated in various physiological functions, including smooth muscle contraction, secretion, and cell proliferation. ANO-1 has also been linked to several diseases, including hypertension, cystic fibrosis, and cancer.

Mecanismo De Acción

ANO-1 inhibitor works by inhibiting ANO-1 activity, which is a calcium-activated chloride channel. ANO-1 is involved in various physiological functions, including smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor blocks 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one chloride ion flux through ANO-1, leading to a reduction in smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor has been shown to have a high selectivity for ANO-1 and does not affect o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner calcium-activated chloride channels.
Biochemical and Physiological Effects:
ANO-1 inhibitor has been shown to have various biochemical and physiological effects. ANO-1 inhibitor reduces smooth muscle contraction, leading to vasodilation and a reduction in blood pressure. ANO-1 inhibitor also reduces secretion, leading to a reduction in mucus production in 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one respiratory system and 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one gastrointestinal tract. ANO-1 inhibitor also inhibits cell proliferation, leading to a reduction in tumor growth in various cancer cell lines.

Ventajas Y Limitaciones Para Experimentos De Laboratorio

ANO-1 inhibitor has several advantages for lab experiments. ANO-1 inhibitor has a high selectivity for ANO-1 and does not affect o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner calcium-activated chloride channels. ANO-1 inhibitor has been shown to have a low toxicity profile and is well-tolerated in animal studies. However, ANO-1 inhibitor has some limitations for lab experiments. ANO-1 inhibitor has poor solubility in water and requires 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one use of organic solvents, which can affect 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one biological activity of 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one compound. ANO-1 inhibitor also has a short half-life in vivo, which can limit its 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic efficacy.

Direcciones Futuras

There are several future directions for ANO-1 inhibitor research. ANO-1 inhibitor has 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one potential to be developed as a 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agent for 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one treatment of various diseases, including hypertension, cystic fibrosis, and cancer. ANO-1 inhibitor can be fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner optimized to improve its solubility and pharmacokinetic properties. ANO-1 inhibitor can also be used in combination with o4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agents to enhance its efficacy. Fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onermore, ANO-1 inhibitor can be used as a tool compound to fur4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-oner understand 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one physiological functions of ANO-1 and its role in disease pathogenesis.

Métodos De Síntesis

The syn4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onesis of ANO-1 inhibitor involves several steps, including 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one preparation of 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one starting materials, coupling reaction, and cyclization. The starting materials include 5-nitro-2-phenylbenzaldehyde, allylphenol, and 2-(2-bromoethoxy)ethanol. These materials are coupled using a palladium-catalyzed Suzuki-Miyaura cross-coupling reaction to form 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one intermediate compound. The intermediate compound is 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onen cyclized using a base-catalyzed condensation reaction to form 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one final product, ANO-1 inhibitor.

Aplicaciones Científicas De Investigación

ANO-1 inhibitor has been extensively studied for its potential 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic applications. ANO-1 has been implicated in various diseases, including hypertension, cystic fibrosis, and cancer. ANO-1 inhibitor has been shown to inhibit ANO-1 activity, leading to a reduction in smooth muscle contraction, secretion, and cell proliferation. ANO-1 inhibitor has also been shown to have anti-tumor effects in various cancer cell lines. ANO-1 inhibitor has 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one potential to be developed as a 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-onerapeutic agent for 4-{2-[2-(2-allylphenoxy)ethoxy]-5-nitrobenzylidene}-2-phenyl-1,3-oxazol-5(4H)-one treatment of various diseases.

Propiedades

Fórmula molecular

C27H22N2O6

Peso molecular

470.5 g/mol

Nombre IUPAC

(4Z)-4-[[5-nitro-2-[2-(2-prop-2-enylphenoxy)ethoxy]phenyl]methylidene]-2-phenyl-1,3-oxazol-5-one

InChI

InChI=1S/C27H22N2O6/c1-2-8-19-9-6-7-12-24(19)33-15-16-34-25-14-13-22(29(31)32)17-21(25)18-23-27(30)35-26(28-23)20-10-4-3-5-11-20/h2-7,9-14,17-18H,1,8,15-16H2/b23-18-

Clave InChI

PSGCHIUMVIFATG-NKFKGCMQSA-N

SMILES isomérico

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])/C=C\3/C(=O)OC(=N3)C4=CC=CC=C4

SMILES

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

SMILES canónico

C=CCC1=CC=CC=C1OCCOC2=C(C=C(C=C2)[N+](=O)[O-])C=C3C(=O)OC(=N3)C4=CC=CC=C4

Origen del producto

United States

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.